4-butoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
4-butoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide-based compound characterized by a pyridazine core linked to a phenyl group substituted with a 4-methylpiperidine moiety. The benzene sulfonamide component features a butoxy substituent at the para position. The compound’s molecular weight is approximately 452.57 g/mol (exact value depends on isotopic composition), with a molecular formula of C₂₄H₂₈N₄O₃S .
Properties
IUPAC Name |
4-butoxy-N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3S/c1-3-4-19-33-23-9-11-24(12-10-23)34(31,32)29-22-7-5-21(6-8-22)25-13-14-26(28-27-25)30-17-15-20(2)16-18-30/h5-14,20,29H,3-4,15-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDQRFFAYATDGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCC(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyridazinyl structure, followed by the introduction of the butoxy and methylpiperidinyl groups. Common reagents used in these reactions include various alkylating agents, sulfonyl chlorides, and base catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Purification methods like recrystallization and chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols; often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-butoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s.
Biological Research: The compound’s interactions with various biological targets make it a candidate for studying enzyme inhibition and receptor binding.
Industrial Applications: Its unique chemical properties may be leveraged in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-butoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridazine Core
Morpholine vs. 4-Methylpiperidine Substitution
A closely related analog, 4-butoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (G620-0599), replaces the 4-methylpiperidine group with a morpholine ring. This substitution increases the molecular weight to 476.57 g/mol (C₂₄H₂₈N₄O₄S) due to the additional oxygen atom in morpholine. Morpholine’s higher polarity may enhance aqueous solubility compared to 4-methylpiperidine, which has a more lipophilic methyl group .
Ethoxy vs. Butoxy Substituents
Another analog, 4-ethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (G620-0710), features an ethoxy group instead of butoxy. The shorter ethoxy chain reduces molecular weight (452.57 g/mol vs.
Variations in the Sulfonamide-Attached Benzene Ring
Methoxy-Dimethyl Substitution
The compound 4-methoxy-2,5-dimethyl-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide introduces methoxy and methyl groups at positions 2 and 5 on the benzene ring. This substitution pattern increases steric bulk and may influence binding interactions in biological targets. Additionally, the phenyl group is attached to the pyridazine core at the 3-position instead of the 4-position, which could alter spatial orientation in receptor binding .
Piperazine-Based Analogs
Several compounds from Organic & Biomolecular Chemistry (e.g., 9a–9g ) share structural motifs, such as a pyridine or pyridazine core linked to a sulfonamide-phenyl group. However, these analogs incorporate piperazine rings acylated with benzoyl groups (e.g., trifluoromethylbenzoyl, 4-tert-butylbenzoyl). For example, 9a (C₂₈H₂₅F₃N₄O₃) has a molecular weight of 546.52 g/mol and a melting point of 168–170°C. These compounds exhibit higher molecular weights and melting points compared to the target compound, likely due to the bulkier benzoyl-piperazine moieties .
Chromen-Containing Analogs
A structurally distinct compound, 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide, features a chromen-pyrazolopyrimidine core. While it retains the sulfonamide group, the complex heterocyclic system and fluorinated substituents result in a significantly higher molecular weight (589.1 g/mol) and distinct physicochemical properties, such as a melting point of 175–178°C .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Modifications | Notable Properties |
|---|---|---|---|---|
| 4-butoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (Target) | C₂₄H₂₈N₄O₃S | ~452.57 | Butoxy, 4-methylpiperidine | Moderate lipophilicity |
| 4-butoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (G620-0599) | C₂₄H₂₈N₄O₄S | 476.57 | Morpholine instead of 4-methylpiperidine | Increased polarity |
| 4-ethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (G620-0710) | C₂₃H₂₆N₄O₃S | 452.57 | Ethoxy instead of butoxy | Reduced lipophilicity |
| 4-methoxy-2,5-dimethyl-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide | C₂₅H₂₈N₄O₃S | ~480.58 | Methoxy, 2,5-dimethyl, 3-phenyl linkage | Enhanced steric bulk |
| N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) | C₂₈H₂₅F₃N₄O₃ | 546.52 | Trifluoromethylbenzoyl-piperazine | High melting point (168–170°C) |
Biological Activity
4-butoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a pyridazine ring, and a piperidine moiety. This compound has garnered attention due to its potential biological activities, particularly in modulating various physiological processes.
Chemical Structure
The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the pyridazine ring and the introduction of the piperidine group. Common synthetic routes may include:
- Formation of the Pyridazine Ring : Cyclization of appropriate precursors.
- Introduction of the Piperidine Group : Nucleophilic substitution reactions.
- Attachment of the Sulfonamide Moiety : Reaction with sulfonyl chlorides in the presence of a base.
The biological activity of this compound is thought to involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions may modulate various signaling pathways, leading to physiological effects.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:
- Cardiovascular Modulation : Some sulfonamides have been shown to affect perfusion pressure and coronary resistance in isolated heart models. For instance, studies on related compounds indicated that they could influence calcium channel activity, thereby altering vascular tone and blood pressure .
Table 1: Summary of Biological Activities
Case Studies
In an experimental study involving various sulfonamide derivatives, it was found that certain compounds significantly influenced cardiovascular parameters. For instance, 4-(2-aminoethyl)-benzenesulfonamide was noted for its ability to decrease perfusion pressure in a time-dependent manner compared to controls .
In Vitro Studies
In vitro studies have demonstrated that similar sulfonamide compounds can inhibit specific enzymes associated with cardiovascular function. The interaction with calcium channels suggests a potential mechanism through which these compounds exert their effects on vascular smooth muscle.
Computational Studies
Theoretical docking studies have been employed to predict the binding affinities of this compound to various biomolecular targets. These studies indicate promising interactions that warrant further investigation into their pharmacokinetic properties.
Table 2: Computational Binding Affinities
| Target Protein | Binding Affinity (kcal/mol) | Method Used |
|---|---|---|
| Calcium Channel | -8.5 | DockingServer |
| Enzyme X | -7.2 | AutoDock |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
